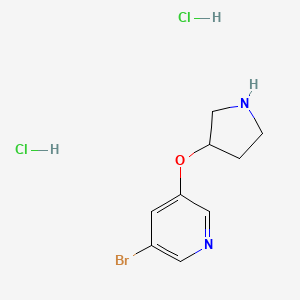
3-Bromo-5-(pyrrolidin-3-yloxy)pyridine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Bromo-5-(pyrrolidin-3-yloxy)pyridine dihydrochloride” is a chemical compound with the CAS Number: 1803608-84-5 . It has a molecular weight of 316.02 and its IUPAC name is 3-bromo-5-(pyrrolidin-3-yloxy)pyridine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11BrN2O.2ClH/c10-7-3-9(6-12-4-7)13-8-1-2-11-5-8;;/h3-4,6,8,11H,1-2,5H2;2*1H . This indicates that the compound contains a pyridine ring with bromine and pyrrolidin-3-yloxy substituents.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Synthesis of Complex Heterocyclic Systems
3-Bromo-5-(pyrrolidin-3-yloxy)pyridine dihydrochloride serves as a crucial intermediate in the synthesis of complex heterocyclic systems, such as variolin B and deoxyvariolin B. These natural alkaloids, known for their potential biological activities, have been synthesized through a series of reactions involving this compound. For example, selective and sequential palladium-mediated functionalization has been employed to construct the core structure of variolin B, showcasing the compound's utility in enabling the synthesis of biologically significant molecules (A. Baeza et al., 2010).
Development of Hyperbranched Polyelectrolytes
In polymer science, 3-Bromo-5-(pyrrolidin-3-yloxy)pyridine dihydrochloride has been used to synthesize new hyperbranched polyelectrolytes. These materials are of great interest due to their unique properties and potential applications in various fields, including biomedicine and electronics. The synthesis of these polymers demonstrates the compound's role in advancing materials science and engineering (Sophie Monmoton et al., 2008).
Facilitating Novel Organic Transformations
This compound is instrumental in facilitating novel organic transformations. For instance, it has been used as a key intermediate in the synthesis of various pyrazolo[1,5-a]pyridines, illustrating its utility in constructing pharmacologically relevant structures. Such transformations highlight the compound's significance in the development of new synthetic methodologies that can lead to the discovery of new drugs and therapeutics (Stephen N. Greszler et al., 2009).
Antimicrobial Activity Studies
In the field of medicinal chemistry, derivatives of 3-Bromo-5-(pyrrolidin-3-yloxy)pyridine dihydrochloride have been synthesized and evaluated for their antimicrobial activity. This research underscores the compound's role in the discovery and development of new antimicrobial agents, which is crucial in the fight against resistant bacterial strains. The synthesis of cyanopyridine derivatives from this compound and their subsequent evaluation against various bacteria shed light on its potential as a precursor for biologically active molecules (A. Bogdanowicz et al., 2013).
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
3-bromo-5-pyrrolidin-3-yloxypyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O.2ClH/c10-7-3-9(6-12-4-7)13-8-1-2-11-5-8;;/h3-4,6,8,11H,1-2,5H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBWFOROEMWRCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC(=CN=C2)Br.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrCl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(pyrrolidin-3-yloxy)pyridine dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Chlorophenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2993655.png)
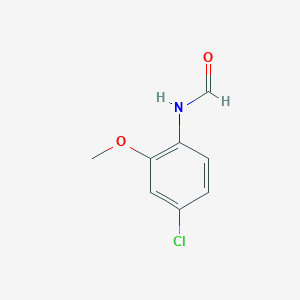

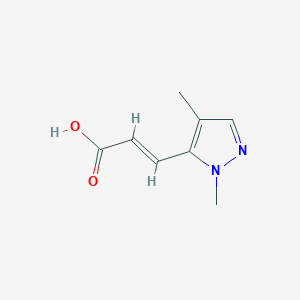
![(Z)-methyl 2-(1-(3-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2993660.png)
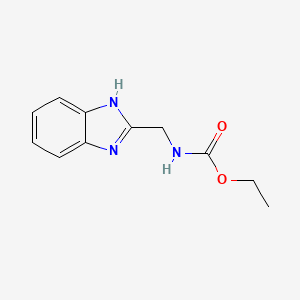
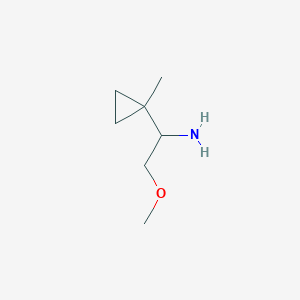
![(1S,3Z)-3-[(2E)-2-[(1R,3AR,7AS)-7A-Methyl-1-[(2R)-6-methylheptan-2-YL]-2,3,3A,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidene-cyclohexan-1-OL](/img/no-structure.png)

![3-{N-[4-(3-carboxy-3-piperidylpropanoylamino)phenyl]carbamoyl}-2-piperidylprop anoic acid](/img/structure/B2993670.png)
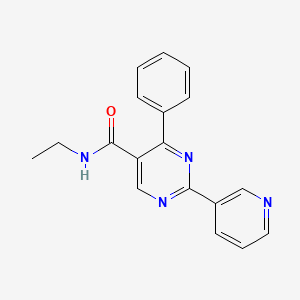
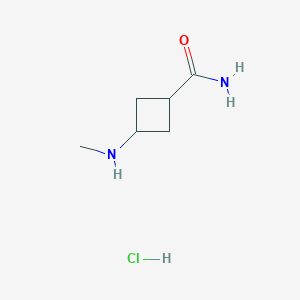

![N-(5-chloro-2-methylphenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2993676.png)